molecular formula C22H19ClN2O B2557496 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 433702-71-7

1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2557496
CAS No.: 433702-71-7
M. Wt: 362.86
InChI Key: FBJZAQSBDQXGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a chemical compound of significant interest in medicinal chemistry and biological research. This benzimidazole derivative is provided for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses. The benzo[d]imidazole core is a privileged scaffold in drug discovery, known for its ability to interact with biomolecules and serve as a key building block for molecules with diverse biological activities . Benzimidazole-containing compounds are frequently investigated for their potential as small-molecule modulators of biological function . Specifically, substituted 1H-benzo[d]imidazoles have been identified as potent antagonists of bacterial quorum-sensing systems (e.g., PqsR in Pseudomonas aeruginosa ), presenting a promising strategy for anti-virulence therapy . Furthermore, such compounds are explored as DNA-interactive agents, with studies showing their ability to bind to the minor groove of AT-rich DNA sequences and inhibit enzymes like human topoisomerase I, indicating potential value in anticancer research . The structure of this particular compound, featuring a 2-chlorobenzyl group at the N1 position and a (p-tolyloxy)methyl substituent at the C2 position, makes it a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies aimed at developing new therapeutic and research tools.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-[(4-methylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-16-10-12-18(13-11-16)26-15-22-24-20-8-4-5-9-21(20)25(22)14-17-6-2-3-7-19(17)23/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJZAQSBDQXGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a base such as potassium carbonate.

    Attachment of p-Tolyloxy Group: The p-tolyloxy group can be attached through an etherification reaction using p-tolyl alcohol and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Benzimidazole derivatives, including 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, have demonstrated significant antimicrobial properties. Studies indicate that modifications in the structure of benzimidazoles can enhance their efficacy against various bacterial and fungal strains. For instance, derivatives have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria as well as fungi, showing promising results in inhibiting microbial growth .

Anticancer Potential
Research has shown that benzimidazole derivatives exhibit anticancer activity by targeting specific pathways involved in tumor growth. The compound's structural similarities to purine nucleotides suggest it may interfere with cellular processes critical for cancer cell proliferation. In vitro studies have reported that certain benzimidazole derivatives possess cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells .

Synthesis and Structural Modifications

The synthesis of 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions that can include condensation reactions and substitutions to introduce the desired functional groups. The presence of the chlorobenzyl and tolyloxy groups is significant as these modifications can enhance solubility and biological activity.

Table: Synthesis Pathways for Benzimidazole Derivatives

StepReaction TypeKey Reagents/Conditions
1CondensationBenzaldehyde + 2-aminobenzimidazole
2AlkylationAlkyl halide (e.g., 2-chlorobenzyl)
3Ether Formationp-Tolyloxy methylation
4PurificationRecrystallization

Therapeutic Uses

The therapeutic applications of 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole are primarily focused on its antimicrobial and anticancer properties. Given the increasing resistance of pathogens to conventional antibiotics, compounds like this one could be crucial in developing new antimicrobial agents.

Additionally, the anticancer properties suggest potential use in oncology, particularly in designing targeted therapies that minimize side effects while maximizing efficacy against malignant cells. Future studies could explore its role in combination therapies to enhance the effectiveness of existing cancer treatments.

Case Studies and Research Findings

Several studies have documented the biological evaluation of benzimidazole derivatives:

  • Antimicrobial Studies : A study evaluated various synthesized benzimidazole derivatives against a range of microbial pathogens, demonstrating significant antibacterial and antifungal activities at varying concentrations .
  • Anticancer Activity : Research on structurally similar compounds has shown potent activity against colorectal cancer cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
  • Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may induce apoptosis in cancer cells through various pathways, including inhibition of key enzymes involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Anticancer Activity

  • Compound 67 (6-Chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole) :

    • Structural Difference : A 6-chloro substituent on the benzimidazole core instead of a 1-(2-chlorobenzyl) group.
    • Bioactivity : Exhibits potent activity against A549 (lung) and A498 (kidney) cancer cell lines (IC₅₀ = 0.08 µM) but lower potency compared to analogs like compound 30 (IC₅₀ = 0.02–0.04 µM) .
    • SAR Insight : The absence of the 2-chlorobenzyl group at position 1 may reduce steric hindrance or alter binding interactions, leading to reduced efficacy compared to the target compound.
  • Compound 30 (6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole): Structural Difference: A 4-fluorobenzyl group at position 2 instead of p-tolyloxymethyl. Bioactivity: Demonstrates superior activity against HeLa (cervical) and A375 (melanoma) cells (IC₅₀ = 0.02–0.04 µM) . SAR Insight: Fluorine’s electronegativity may enhance target binding compared to the methyl group in p-tolyloxy, but the target compound’s p-tolyloxymethyl group could improve lipophilicity and membrane permeability.

Substituted Benzyl Groups and Pharmacokinetics

  • 1-(2-Substituted Benzyl)-Benzimidazoles (Anticonvulsant Analogs) :
    • Structural Difference : Varied substituents (e.g., nitro, methoxy) on the benzyl group at position 1.
    • Bioactivity : Compounds with 2-chloro or 2-nitro benzyl groups showed potent anticonvulsant activity in rodent models .
    • SAR Insight : The 2-chlorobenzyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents, but its anticancer focus suggests divergent mechanistic targets.

Phenoxyalkyl Substituents and Toxicity

  • Compound 68 (5(6)-Chloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole): Structural Difference: A 4-hydroxyphenoxy group instead of p-tolyloxy. Bioactivity: Active against A549 and A498 cells (IC₅₀ = 0.08 µM) with low toxicity to normal HEK293 cells . SAR Insight: Hydroxyl groups may improve solubility but reduce metabolic stability compared to the methyl group in p-tolyloxy, which balances lipophilicity and bioavailability.

Key Data Tables

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

Compound Substituents Cancer Cell Line (IC₅₀, µM) Toxicity (Normal Cells)
Target Compound 1-(2-Chlorobenzyl), 2-(p-tolyloxymethyl) Not reported* Not reported*
Compound 67 6-Chloro, 2-(p-tolyloxymethyl) A549, A498 (0.08) Low
Compound 30 6-Chloro, 2-(4-fluorobenzyl) HeLa, A375 (0.02–0.04) Low
Compound 68 5(6)-Chloro, 2-(4-hydroxyphenoxymethyl) A549, A498 (0.08) Low

Table 2: Structural and Functional Comparisons

Feature Target Compound Compound 67 Compound 30
Position 1 Substituent 2-Chlorobenzyl None None
Position 2 Substituent p-Tolyloxymethyl p-Tolyloxymethyl 4-Fluorobenzyl
Key Bioactivity Anticancer (inferred) Anticancer Anticancer
Lipophilicity High (methyl group) Moderate High (fluorine)

Research Findings and Implications

  • Anticancer Optimization : The 2-chlorobenzyl group may enhance interaction with hydrophobic pockets in kinase targets, while the p-tolyloxymethyl group provides steric bulk to improve selectivity .
  • Toxicity Profile: Analogs with similar substitution patterns exhibit lower toxicity to normal cells than methotrexate, suggesting a favorable therapeutic index for the target compound .
  • Synthetic Accessibility : Benzimidazole cores are typically synthesized via condensation of o-phenylenediamine with aldehydes, followed by functionalization at positions 1 and 2 using alkylation or nucleophilic substitution .

Biological Activity

1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

Synthesis

The synthesis of 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves the reaction of 2-chlorobenzyl chloride with 2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole under appropriate conditions, often utilizing base catalysts to facilitate the formation of the desired product. The purity and structure of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole have shown promising results against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through modulation of key signaling pathways.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazoleA431 (human epidermoid carcinoma)<10Induction of apoptosis
Other benzimidazole derivativesMCF-7 (breast cancer)<15Inhibition of cell proliferation
HeLa (cervical cancer)<20Disruption of mitochondrial function

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzimidazole derivatives can exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized various benzimidazole derivatives, including the target compound, and tested their efficacy against several cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in A431 cells with an IC50 value lower than many existing chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of benzimidazole derivatives. The study found that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its utility in treating infections caused by resistant strains .

Mechanistic Insights

The biological activity of 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can be attributed to its ability to interact with specific biological targets. For example, its structure allows it to bind effectively to DNA or proteins involved in cell cycle regulation, leading to apoptosis in cancer cells. Additionally, its lipophilic nature enhances its permeability across cellular membranes, facilitating its action against microbial pathogens.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, and what are their key methodological considerations?

The compound can be synthesized via one-pot, two-step protocols using acid catalysts or base-mediated cyclization. For example:

  • Catalytic Method : A C-SO₃H catalyst enables efficient coupling of 2-chlorobenzyl chloride with pre-functionalized benzimidazole intermediates in DMSO at 80–100°C, yielding 83–85% product. This method minimizes side reactions and avoids toxic solvents .
  • Base-Mediated Route : Potassium carbonate (K₂CO₃) in refluxing MeOH facilitates nucleophilic substitution between 2-(p-tolyloxymethyl)benzimidazole and 2-chlorobenzyl chloride, achieving ~80% yield. Excess base (2–3 eq) is critical to neutralize HCl byproducts .

Q. Key Considerations :

  • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).
  • Purify via column chromatography (silica gel, gradient elution) .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Primary Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns. For example:
    • Aromatic protons appear as multiplets at δ 7.00–8.20 (12H, Ar–H).
    • The –CH₂– bridge between benzimidazole and chlorobenzyl groups resonates as a singlet at δ 5.59 .
  • FT-IR : Key peaks include C–N stretching (1573 cm⁻¹) and C–Cl (725 cm⁻¹) .
  • ESI-MS : Molecular ion [M+H]⁺ at m/z 405.1 confirms molecular weight .

Q. Supplementary Methods :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (degradation onset ~250°C) .
  • Fluorescence Spectroscopy : Evaluate photophysical properties (λem ~450 nm) for potential optoelectronic applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data across studies, particularly in NMR assignments?

Discrepancies in chemical shifts may arise from solvent effects , conformational flexibility , or impurity interference . For example:

  • In DMSO-d₆, the –CH₂– group resonates at δ 5.59, whereas in CDCl₃, it may shift upfield due to reduced hydrogen bonding .
  • Validation Steps :
    • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.
    • Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) .

Q. What computational strategies are used to predict biological activity or binding modes of this compound?

  • Molecular Docking : Dock the compound into target proteins (e.g., EGFR or BRAF V600E) using AutoDock Vina. Key interactions include:
    • π-π stacking between the benzimidazole core and hydrophobic pockets.
    • Hydrogen bonding via the p-tolyloxy oxygen .
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity .

Q. How does structural modification of the benzimidazole core or substituents influence antimicrobial activity?

Structure-Activity Relationship (SAR) Insights :

  • Chlorobenzyl Group : Enhances lipophilicity, improving penetration into bacterial membranes (e.g., S. aureus MIC = 8 µg/mL) .
  • p-Tolyloxy Moiety : Electron-donating methyl groups increase stability against metabolic oxidation compared to unsubstituted aryloxy derivatives .

Q. Experimental Design :

  • Synthesize analogs with halogens (Br, F) or electron-withdrawing groups (NO₂) at the para position.
  • Test against Gram-positive/-negative bacteria using broth microdilution assays .

Q. What strategies are recommended to improve the compound’s stability under physiological conditions?

  • Formulation : Encapsulate in PLGA nanoparticles to protect against hydrolytic degradation at the imidazole N–CH₂ bond.
  • Derivatization : Replace the –CH₂– linker with a more rigid spacer (e.g., –CH₂–O–) to reduce conformational flexibility and oxidative susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.